molecular formula C10H12N2O2 B13180164 (1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine

(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13180164
M. Wt: 192.21 g/mol
InChI Key: CFQUNEMTUSTEBY-VIFPVBQESA-N
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Description

(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a unique structure that includes a nitro group and an amine group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by the reduction of the nitro group to an amine. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like alkyl halides under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, making it less versatile in chemical reactions.

    1-Amino-2,3,4,5-tetrahydronaphthalene:

    5-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but different position of the amine group, leading to different chemical and biological properties.

Uniqueness

(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both nitro and amine groups in specific positions on the tetrahydronaphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h2-3,6,9H,1,4-5,11H2/t9-/m0/s1

InChI Key

CFQUNEMTUSTEBY-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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